molecular formula C12H19FN2O2 B13785228 2,4-di-sec-Butoxy-5-fluoro-pyrimidine

2,4-di-sec-Butoxy-5-fluoro-pyrimidine

Cat. No.: B13785228
M. Wt: 242.29 g/mol
InChI Key: NDYGUHTXPWPXGR-UHFFFAOYSA-N
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Description

2,4-di-sec-Butoxy-5-fluoro-pyrimidine is a chemical compound with the molecular formula C12H19FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di-sec-Butoxy-5-fluoro-pyrimidine typically involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-di-sec-Butoxy-5-fluoro-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-di-sec-Butoxy-5-fluoro-pyrimidine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-di-sec-Butoxy-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-tert-butoxy-5-fluoro-pyrimidine
  • 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester
  • 2,4-Di-sec-butoxy-6-methyl-pyrimidine

Uniqueness

2,4-di-sec-Butoxy-5-fluoro-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of sec-butoxy groups at positions 2 and 4, along with a fluorine atom at position 5, makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C12H19FN2O2

Molecular Weight

242.29 g/mol

IUPAC Name

2,4-di(butan-2-yloxy)-5-fluoropyrimidine

InChI

InChI=1S/C12H19FN2O2/c1-5-8(3)16-11-10(13)7-14-12(15-11)17-9(4)6-2/h7-9H,5-6H2,1-4H3

InChI Key

NDYGUHTXPWPXGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC=C1F)OC(C)CC

Origin of Product

United States

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